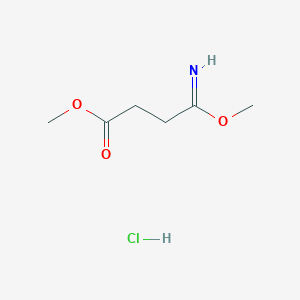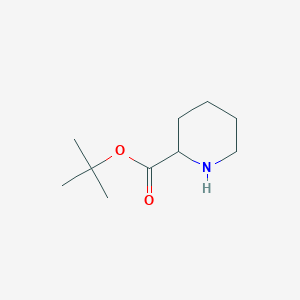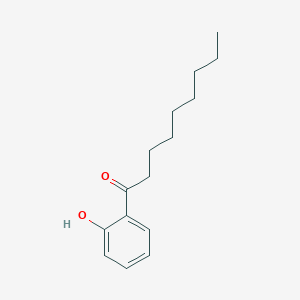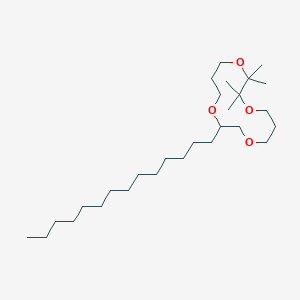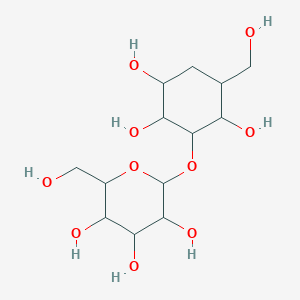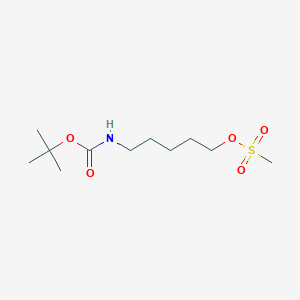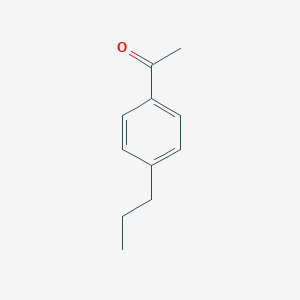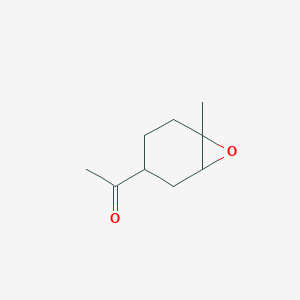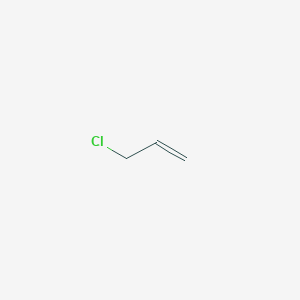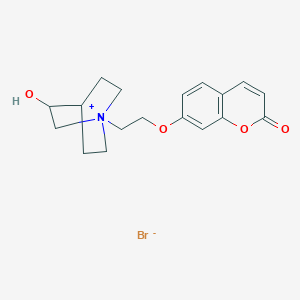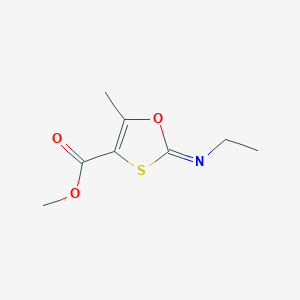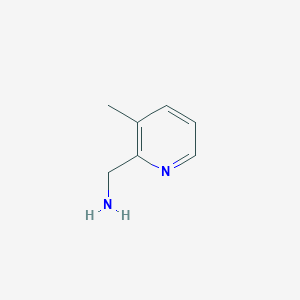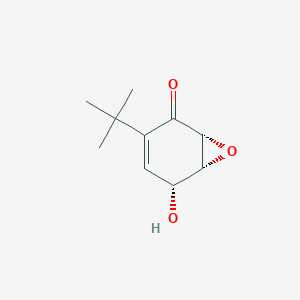
6-tert-Butyl-2,3-epoxy-1,4-benzoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-tert-Butyl-2,3-epoxy-1,4-benzoquinone (TBEQ) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBEQ is a member of the benzoquinone family and is known for its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone is not fully understood. However, it has been shown to inhibit the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), which is an enzyme that is involved in the metabolism of quinones. This inhibition leads to the accumulation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
6-tert-Butyl-2,3-epoxy-1,4-benzoquinone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress. Furthermore, 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone has been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone in lab experiments is its low toxicity profile. This allows for higher doses to be used without causing significant harm to cells or animals. However, one limitation of using 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone. One potential direction is the development of 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone-based therapies for cancer and inflammatory diseases. Another potential direction is the study of 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone’s effects on other cellular pathways and its potential use as a research tool. Furthermore, the development of more efficient synthesis methods for 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone could lead to its wider use in various fields.
Méthodes De Synthèse
6-tert-Butyl-2,3-epoxy-1,4-benzoquinone can be synthesized through the oxidation of 6-tert-butyl-2-hydroxy-1,4-benzoquinone using peracetic acid. This method has been optimized to yield high purity 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone, which is a white crystalline solid.
Applications De Recherche Scientifique
6-tert-Butyl-2,3-epoxy-1,4-benzoquinone has been studied extensively for its potential applications in various fields. It has been shown to have anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone has been shown to have anti-oxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer’s disease.
Propriétés
Numéro CAS |
158592-93-9 |
|---|---|
Nom du produit |
6-tert-Butyl-2,3-epoxy-1,4-benzoquinone |
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
(1R,5R,6R)-3-tert-butyl-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-en-2-one |
InChI |
InChI=1S/C10H14O3/c1-10(2,3)5-4-6(11)8-9(13-8)7(5)12/h4,6,8-9,11H,1-3H3/t6-,8-,9+/m1/s1 |
Clé InChI |
PSYOCQSPCVZCHY-VDAHYXPESA-N |
SMILES isomérique |
CC(C)(C)C1=C[C@H]([C@@H]2[C@H](C1=O)O2)O |
SMILES |
CC(C)(C)C1=CC(C2C(C1=O)O2)O |
SMILES canonique |
CC(C)(C)C1=CC(C2C(C1=O)O2)O |
Synonymes |
6-tert-butyl-2,3-epoxy-1,4-benzoquinone 6-tert-butyl-2,3-epoxy-1,4-benzoquinone, 1R-(1alpha,5alpha,6alpha)-isomer TBE-BQ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



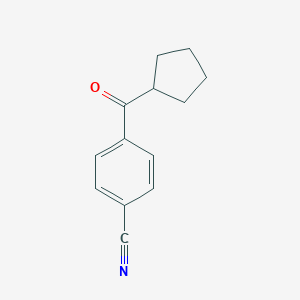
![(6Z)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B124514.png)
